3-[(Pyrimidin-2-yl)amino]propane-1-thiol
Description
3-[(Pyrimidin-2-yl)amino]propane-1-thiol is a sulfur-containing heterocyclic compound featuring a pyrimidine ring linked via an amino group to a propane chain terminating in a thiol (-SH) group. This structure combines the hydrogen-bonding capacity of the pyrimidine ring with the nucleophilic and metal-coordinating properties of the thiol group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H11N3S |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-(pyrimidin-2-ylamino)propane-1-thiol |
InChI |
InChI=1S/C7H11N3S/c11-6-2-5-10-7-8-3-1-4-9-7/h1,3-4,11H,2,5-6H2,(H,8,9,10) |
InChI Key |
ZHKFYGOHFHQWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyrimidin-2-yl)amino]propane-1-thiol typically involves the reaction of pyrimidine derivatives with appropriate thiol and amine reagents. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with 3-aminopropane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(Pyrimidin-2-yl)amino]propane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines or thiols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Pyrimidin-2-yl)amino]propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Pyrimidin-2-yl)amino]propane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The pyrimidine ring can interact with nucleic acids or enzymes, influencing various biological processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements are compared below with analogs from the provided evidence:
Table 1: Structural Comparison
Key Observations :
- Pyrimidine vs.
- Thiol vs. Alcohol/Thiazole : The thiol group offers higher nucleophilicity and metal-binding capacity than alcohols (e.g., 3-(piperidin-1-yl)propan-1-ol ) or thiazole-based substituents (e.g., 14f ).
- Backbone Flexibility : The propane chain in the target compound allows conformational flexibility, contrasting with rigid substituents like cyclopropane in 3-(1-methylcyclopropyl)propane-1-thiol .
Pharmacological and Functional Implications
While direct pharmacological data for this compound is absent in the evidence, inferences can be drawn from analogs:
- Enzyme Inhibition : Pyrimidine-containing compounds (e.g., 14f ) exhibit dual BRAF/HDAC inhibition due to aromatic interactions and sulfonamide motifs. The target’s thiol group may enhance metal-dependent enzyme targeting.
- Solubility and Bioavailability : The thiol group’s polarity may improve aqueous solubility over cyclopropane-containing analogs (e.g., ), but its reactivity could limit metabolic stability.
Biological Activity
3-[(Pyrimidin-2-yl)amino]propane-1-thiol is a compound that belongs to a class of molecules known as Mannich bases, which are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring attached to a propylamine chain with a thiol group. This structure is crucial for its biological activity, as the presence of the pyrimidine moiety can influence interactions with various biological targets.
Anticancer Activity
Research indicates that Mannich bases, including derivatives like this compound, exhibit significant anticancer properties. A study highlighted the cytotoxic effects of Mannich bases on various cancer cell lines, demonstrating that compounds with similar structures could inhibit cell proliferation effectively. For instance, compounds were evaluated against human WiDr colon cancer cells, yielding IC50 values less than 10 μM, indicating potent anticancer activity .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Mannich bases have shown promising antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways, making them candidates for further development in treating infections .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- DNA Interaction : Some Mannich bases exhibit the ability to intercalate into DNA, disrupting replication processes and leading to apoptosis in cancer cells .
Study 1: Anticancer Efficacy
A detailed investigation into the anticancer efficacy of Mannich bases revealed that compounds similar to this compound demonstrated significant cytotoxicity against prostate cancer cells (PC-3). The study reported an average IC50 value ranging from 8.2 to 32.1 μM across various derivatives .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of Mannich bases were tested against pathogenic bacteria. The results indicated that certain compounds exhibited strong antibacterial activity comparable to standard antibiotics like chloramphenicol .
Data Tables
| Biological Activity | Compound | IC50 Value (μM) | Cell Line/Pathogen |
|---|---|---|---|
| Anticancer | 3-Pyrimidinyl-thiol | <10 | WiDr Colon Cancer |
| Antibacterial | Mannich Derivative | Varies | Various Pathogens |
| Antifungal | Mannich Derivative | Varies | Candida spp. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[(Pyrimidin-2-yl)amino]propane-1-thiol, and how can reaction conditions be optimized for yield?
- Methodology :
- Coupling Reactions : React pyrimidin-2-amine derivatives with propane-1-thiol precursors under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or 1,4-dioxane. Microwave-assisted synthesis (120°C, 250 W, 15–60 min) can enhance reaction efficiency .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for isolation. Yields typically range from 54% to 70% in analogous pyrimidine-thiol syntheses .
- Critical Parameters :
- Control pH and temperature to prevent thiol oxidation.
- Monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Identify pyrimidine protons (δ 8.5–9.0 ppm) and thiol-associated shifts (δ 1.5–2.5 ppm for propane backbone) .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
- Supplementary Methods :
- FT-IR for detecting N-H and S-H stretches.
- X-ray crystallography (if crystals are obtainable) for absolute configuration .
Q. How should researchers evaluate the stability of this compound under laboratory storage conditions?
- Protocol :
- Conduct accelerated stability studies:
- Store samples at 4°C, 25°C, and 40°C under inert atmosphere (N₂/Ar).
- Assess degradation via HPLC at intervals (0, 1, 3, 6 months) .
- Key Findings from Analogues :
- Thiol groups are prone to oxidation; use antioxidants (e.g., BHT) or store in amber vials.
- Degradation products may include disulfide dimers or pyrimidine hydrolysis byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
- Experimental Design :
- Derivatization : Introduce substituents at pyrimidine C4/C6 or propane thiol positions (e.g., halogens, alkyl chains) .
- Bioactivity Assays : Test against target proteins (e.g., kinases, oxidoreductases) using enzyme inhibition assays (IC₅₀ determination) or cellular models (e.g., anti-inflammatory activity in macrophages) .
- Data Interpretation :
- Correlate substituent electronegativity/logP with activity trends. Use ANOVA for statistical validation .
Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., CETP lipid tunnels) .
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD/RMSF analysis) .
- Validation :
- Compare computational results with mutagenesis data (e.g., CETP residue mutations disrupting hydrogen bonds) .
Q. How can contradictions in reported bioactivity data for pyrimidine-thiol derivatives be resolved?
- Strategies :
- Standardized Assays : Replicate studies under consistent conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Pool data from multiple sources, adjusting for variables like cell line heterogeneity or compound purity .
- Case Study :
- Discrepancies in CETP inhibition efficacy may arise from assay pH or lipid substrate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
